![molecular formula C17H17ClN2O5S B2766315 5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-94-9](/img/structure/B2766315.png)
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O5S and its molecular weight is 396.84. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Antidiabetic Agents
This compound serves as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes . Glyburide works by increasing the release of insulin from the pancreas, thereby lowering blood glucose levels.
Antiviral Research
Indole derivatives, which share a structural similarity with our compound, have shown significant potential in antiviral research . They have been used to develop new molecules that can inhibit the replication of various viruses, including influenza and Coxsackie B4 virus.
Anti-inflammatory Applications
The structural framework of indole, which is part of this compound’s structure, is known for its anti-inflammatory properties . Researchers are exploring derivatives for their potential to reduce inflammation in various disease models.
Anticancer Activity
Compounds with an indole base are being investigated for their anticancer activities. They have the potential to interfere with cancer cell proliferation and induce apoptosis .
Antioxidant Properties
The indole moiety is also associated with antioxidant properties, which are crucial in protecting cells from oxidative stress . This is particularly relevant in the context of neurodegenerative diseases and aging.
Antimicrobial and Antitubercular Effects
Indole derivatives have been reported to possess antimicrobial and antitubercular activities, making them valuable in the development of new antibiotics and treatments for tuberculosis .
Antimalarial Potential
Research into indole derivatives has also extended into antimalarial drugs, which are critical in the fight against malaria, a disease that affects millions worldwide .
Anticholinesterase Activity
Indole-based compounds are being studied for their anticholinesterase activity, which could be beneficial in treating conditions like Alzheimer’s disease by improving neurotransmitter levels in the brain .
properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20-7-8-25-14-6-4-12(10-13(14)17(20)21)19-26(22,23)16-9-11(18)3-5-15(16)24-2/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHHKAPKQYZUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide |
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